
N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide, also known as FQT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is synthesized through a multi-step process involving several chemical reactions, which will be discussed in detail below.
Scientific Research Applications
Synthesis and Computational Study : A study conducted by Bai et al. (2011) focused on the synthesis and computational study of derivatives of this compound. They achieved a one-pot synthesis and characterized the compounds using single crystal X-ray diffraction and spectroscopic techniques. The study also included a computational density functional theory (DFT) analysis to compare with X-ray diffraction values, confirming the experimental molecular structures (Bai et al., 2011).
Multicomponent Synthesis : Dyachenko et al. (2015) reported the multicomponent synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles. The synthesis involved condensation of furfural with other compounds, and one of the resulting structures was characterized by X-ray analysis (Dyachenko et al., 2015).
Anti-Exudative Activity : Chalenko et al. (2019) explored the synthesis of pyroline derivatives of this compound. They examined the physical and chemical characteristics, chemical structure, and anti-exudative activity of these derivatives. The study found anti-exudative properties in 91% of the new synthesized derivatives (Chalenko et al., 2019).
Potential as a Pro-Drug System : Berry et al. (1997) investigated the use of a 5-nitrofuran-2-ylmethyl group as a potential bioreductively activated pro-drug system. They explored the biomimetic reduction of nitrofuranylmethyl derivatives of anticancer drugs, suggesting applications as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).
Anticancer Activity : Horishny et al. (2021) synthesized 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and tested them for anticancer activity. They found potent and selective cytotoxic effects in leukemia cell lines (Horishny et al., 2021).
Antiproliferative Activities : A study by Chen et al. (2013) synthesized certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. These compounds were evaluated for antiproliferative activities against various human cancer cell lines (Chen et al., 2013).
Broad-Spectrum Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. They optimized the series to improve plasmatic stability while maintaining in vitro antifungal activity against various fungi species (Bardiot et al., 2015).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(18-10-12-4-3-9-20-12)11-21-15-7-8-17-14-6-2-1-5-13(14)15/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLKNIXWLCJFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

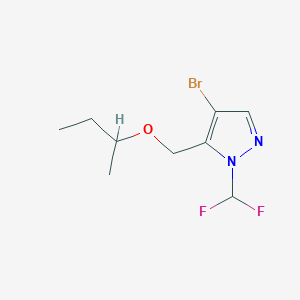
![3-[[4-(3-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2810892.png)
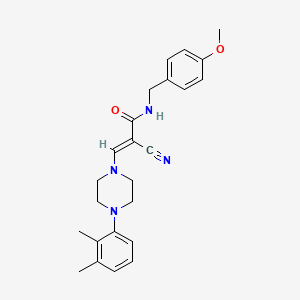
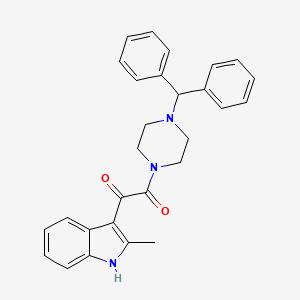
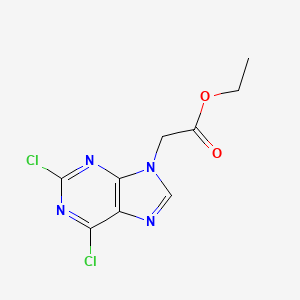
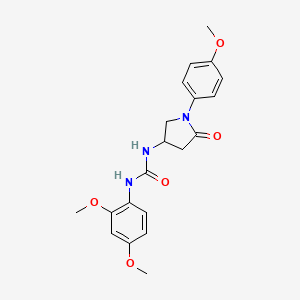

![4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2810901.png)
![4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2810902.png)

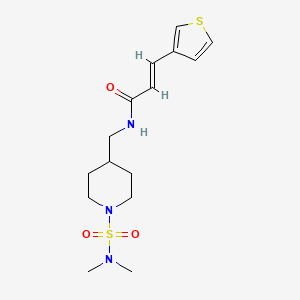
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2810908.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2810912.png)